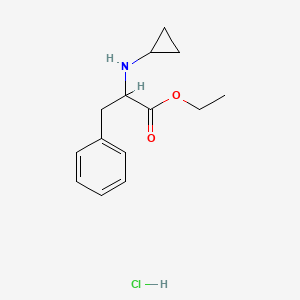![molecular formula C10H12N2O3 B2419002 1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}prop-2-en-1-one CAS No. 2324096-24-2](/img/structure/B2419002.png)
1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}prop-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}prop-2-en-1-one is a complex organic compound that features both an oxazole and an azetidine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}prop-2-en-1-one typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the oxazole ring followed by the introduction of the azetidine moiety. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct formation of the rings.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}prop-2-en-1-one can undergo various chemical reactions including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions.
Substitution: The azetidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of reduced oxazole derivatives.
Substitution: Formation of substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Used in the development of new materials with specific properties such as increased strength or flexibility.
Wirkmechanismus
The mechanism of action of 1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}prop-2-en-1-one involves its interaction with specific molecular targets. The oxazole and azetidine rings can interact with enzymes or receptors, potentially inhibiting their activity. This compound may also participate in hydrogen bonding and other non-covalent interactions, affecting its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[3-(Hydroxymethyl)azetidin-1-yl]ethan-1-one: Similar structure but lacks the oxazole ring.
1,3-oxazolidin-2-one: Contains an oxazolidinone ring instead of an oxazole ring.
Uniqueness
1-{3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl}prop-2-en-1-one is unique due to the presence of both an oxazole and an azetidine ring, which can confer distinct chemical and biological properties. This dual-ring structure is not commonly found in other compounds, making it a valuable target for research and development.
Eigenschaften
IUPAC Name |
1-[3-[5-(hydroxymethyl)-1,2-oxazol-3-yl]azetidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3/c1-2-10(14)12-4-7(5-12)9-3-8(6-13)15-11-9/h2-3,7,13H,1,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSAQYHZSIIAIB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)N1CC(C1)C2=NOC(=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6-(2,4-dimethoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-b]pyridine](/img/structure/B2418919.png)
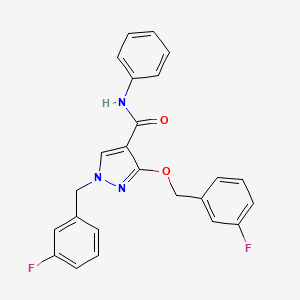
![3-[Methyl(phenylmethoxycarbonyl)amino]cyclobutane-1-carboxylic acid](/img/structure/B2418922.png)
![5-[(4-isopropylphenyl)methylene]-3-phenyl-2-thioxotetrahydro-4H-imidazol-4-one](/img/structure/B2418925.png)
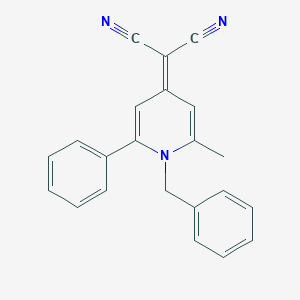

![10H-Dibenzo[b,e][1,4]oxaborinin-10-ol](/img/structure/B2418930.png)
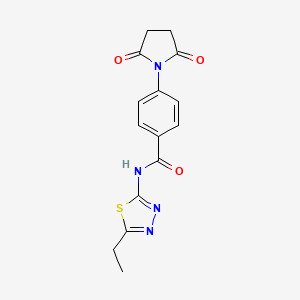
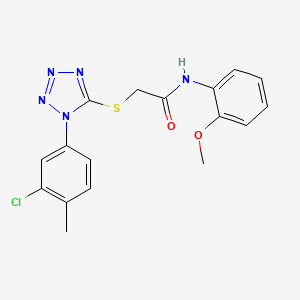

![3-chloro-N-[(2-chloro-6-methylphenyl)methyl]-2,2-dimethylpropanamide](/img/structure/B2418937.png)
![2-[[1-(3-Fluoropyridine-4-carbonyl)piperidin-4-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2418940.png)
![2-[(4-chlorobenzyl)sulfanyl]-1-methyl-1H-indole-3-carbaldehyde](/img/structure/B2418941.png)
